molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- CAS No. 187-26-8

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel-

Katalognummer: B094239
CAS-Nummer: 187-26-8
Molekulargewicht: 94.15 g/mol
InChI-Schlüssel: XIIJQOYMVIJNEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. It is often studied in the context of organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.1.0.02,4]-heptane typically involves the construction of its highly strained ring system. One common method involves the β-elimination of acetic acid from a precursor molecule, such as bicyclo[3.2.0]hepta-3,6-dien-2-one . This reaction sequence includes 1,4-addition of propanethiol followed by photochemical construction .

Industrial Production Methods

Industrial production methods for tricyclo[4.1.0.02,4]-heptane are less common due to the complexity and cost associated with its synthesis. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tricyclo[4.1.0.02,4]-heptane include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the transition states of the strained intermediates .

Major Products Formed

The major products formed from reactions involving tricyclo[4.1.0.02,4]-heptane depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction may yield less strained hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tricyclo[4.1.0.02,4]-heptane in chemical reactions involves the relief of ring strain through various pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form reactive intermediates that facilitate the formation of oxidized products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is unique due to its specific ring strain and the resulting reactivity. Its structure allows for the study of strain effects in chemical reactions, making it a valuable compound in both theoretical and applied chemistry .

Eigenschaften

CAS-Nummer

187-26-8

Molekularformel

C7H10

Molekulargewicht

94.15 g/mol

IUPAC-Name

tricyclo[4.1.0.02,4]heptane

InChI

InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2

InChI-Schlüssel

XIIJQOYMVIJNEP-UHFFFAOYSA-N

SMILES

C1C2CC2C3C1C3

Kanonische SMILES

C1C2CC2C3C1C3

16782-44-8

Synonyme

Tricyclo[4.1.0.02,4]heptane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.